N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide
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Overview
Description
N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a tetrahydroquinoline moiety with a thiazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the 1-propyl-1,2,3,4-tetrahydroquinoline intermediate. This can be achieved through the reduction of the corresponding quinoline derivative using hydrogenation or other reducing agents .
Next, the thiazole ring is introduced through a cyclization reaction involving appropriate precursors such as thioamides and α-haloketones. The final step involves the coupling of the tetrahydroquinoline and thiazole intermediates using reagents like carbodiimides to form the ethanediamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to modify the thiazole ring or the ethanediamide linkage.
Substitution: Functional groups on the thiazole or tetrahydroquinoline rings can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline moiety can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a modulator of biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine: Shares the tetrahydroquinoline moiety but lacks the thiazole ring.
N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)-methyl]cyclopentanamine: Contains a similar tetrahydroquinoline structure but with a different substituent.
Uniqueness
N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is unique due to its combination of a tetrahydroquinoline moiety with a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-2-10-23-11-3-4-15-13-14(5-6-16(15)23)7-8-20-17(24)18(25)22-19-21-9-12-26-19/h5-6,9,12-13H,2-4,7-8,10-11H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJJYJIHKWJBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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